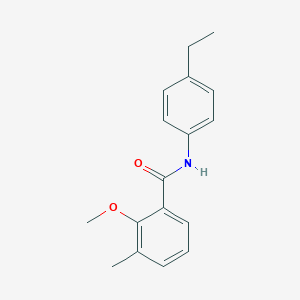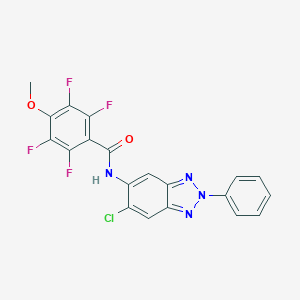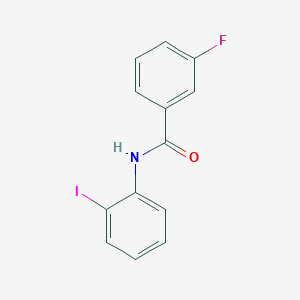![molecular formula C23H22ClN3O3S B250803 5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250803.png)
5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been studied for its pharmacological properties.
作用機序
The mechanism of action of 5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves inhibition of several key enzymes and pathways in cancer cells. Specifically, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to inhibit the expression of several key genes involved in cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Specifically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, in tumors.
実験室実験の利点と制限
One advantage of using 5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potent activity against cancer cells. Additionally, this compound has shown potential as a treatment for neurological disorders, which makes it an attractive candidate for further research. One limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored.
将来の方向性
There are several future directions for research on 5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One direction is to further investigate its potential as a treatment for neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer treatment. Finally, future research should focus on developing analogs of this compound that have improved efficacy and reduced toxicity.
合成法
The synthesis of 5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps. Initially, 2-methoxy-5-chlorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid to form the intermediate product. Finally, this intermediate is reacted with 4-aminophenyl to yield the final product.
科学的研究の応用
5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have significant activity against cancer cells, particularly in breast cancer and lung cancer. Additionally, this compound has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C23H22ClN3O3S |
|---|---|
分子量 |
456 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-30-20-9-4-16(24)15-19(20)22(28)25-17-5-7-18(8-6-17)26-10-12-27(13-11-26)23(29)21-3-2-14-31-21/h2-9,14-15H,10-13H2,1H3,(H,25,28) |
InChIキー |
KHOQNNKAVGQONX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


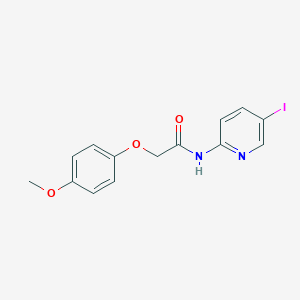

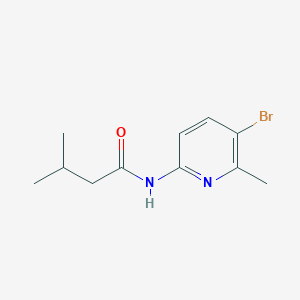
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)

